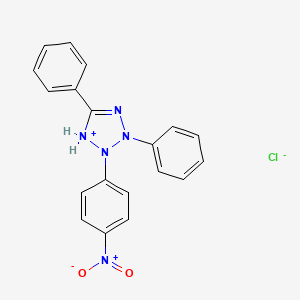
2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a tetrazolium core, which is known for its versatility in chemical reactions and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the reaction of 4-nitrobenzaldehyde with diphenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and chlorination, to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation: The tetrazolium ring can be oxidized under specific conditions to form different oxidation states.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Ammonia, amines, and thiols.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide.
Major Products
Reduction: 2-(4-Aminophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride.
Substitution: Various substituted tetrazolium derivatives depending on the nucleophile used.
Oxidation: Oxidized tetrazolium species with different oxidation states.
科学研究应用
2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Employed in biochemical assays to study enzyme activities and cellular respiration.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of dyes and pigments, as well as in the formulation of specialty chemicals.
作用机制
The mechanism of action of 2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride involves its interaction with cellular components. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can result in the inhibition of enzyme activities, disruption of cellular processes, and induction of oxidative stress.
相似化合物的比较
Similar Compounds
- 2-(4-Iodophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 2-(4-Bromophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 2-(4-Chlorophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
Uniqueness
2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical interactions. This makes the compound versatile and valuable for diverse applications.
属性
CAS 编号 |
20829-03-2 |
|---|---|
分子式 |
C19H16ClN5O2 |
分子量 |
381.8 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)-3,5-diphenyl-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C19H15N5O2.ClH/c25-24(26)18-13-11-17(12-14-18)23-21-19(15-7-3-1-4-8-15)20-22(23)16-9-5-2-6-10-16;/h1-14H,(H,20,21);1H |
InChI 键 |
ITGQYGGUISQXHU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


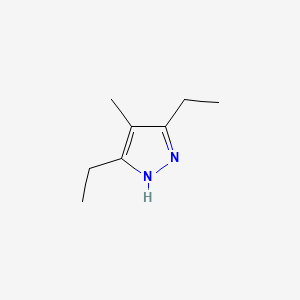

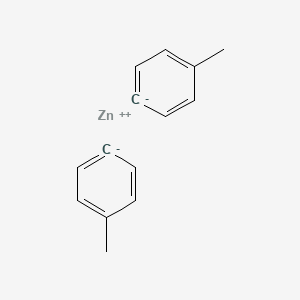
![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)
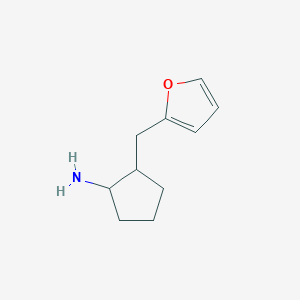
![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)

![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)

![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)
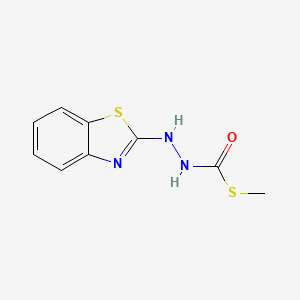

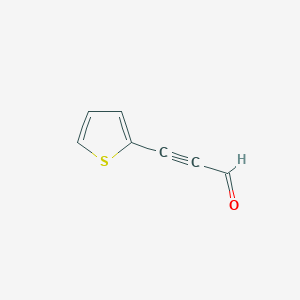
![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B14720528.png)
